REACTION_SMILES
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[C:19](=[O:20])([OH:21])[O-:22].[CH3:24][CH2:25][OH:26].[ClH:18].[Fe:27].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([CH:10]=[CH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:7][cH:8][cH:9]1.[Na+:23]>>[NH2:1][c:4]1[cH:5][c:6]([CH:10]=[CH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:7][cH:8][cH:9]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc(C=Cc2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
Nc1cccc(C=Cc2ccccc2)c1
|
Type
|
product
|
Smiles
|
Nc1cccc(C=Cc2ccccc2)c1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |